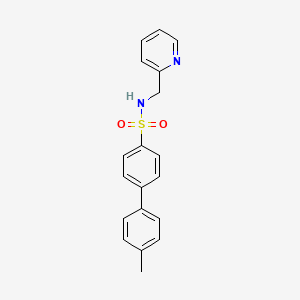
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, commonly known as PMSF, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play critical roles in many biological processes. PMSF is used in various applications, including protein purification, enzyme assays, and cell lysis.
Mécanisme D'action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides have been synthesized and studied for their biological and therapeutic value . These compounds often serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, a similar class of compounds, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They were formed via C–C bond cleavage promoted by I2 and TBHP . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been noted for their varied medicinal applications , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant biological and therapeutic value , suggesting that this compound may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMSF in lab experiments is its potency as a serine protease inhibitor. It is also relatively easy to use and has a low toxicity profile. However, PMSF has some limitations, including its instability in aqueous solutions and its potential to react with other proteins and enzymes in the sample.
Orientations Futures
There are several future directions for research on PMSF. One area of interest is the development of more stable and specific serine protease inhibitors. Another area of interest is the investigation of the potential therapeutic applications of PMSF, particularly in the treatment of cancer and inflammatory diseases. Additionally, the mechanisms underlying the various biochemical and physiological effects of PMSF warrant further investigation.
Méthodes De Synthèse
The synthesis of PMSF involves the reaction of 4-(4-methylphenyl)-4-oxobutanoic acid with pyridine-2-methanamine and sodium sulfite. The resulting product is then purified using column chromatography. The yield of PMSF is typically around 70-80%, and the purity can be as high as 99%.
Applications De Recherche Scientifique
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. PMSF is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. Additionally, PMSF is used in cell lysis to prevent proteolytic degradation of cellular proteins.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-15-5-7-16(8-6-15)17-9-11-19(12-10-17)24(22,23)21-14-18-4-2-3-13-20-18/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBWHUMKZRTNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)
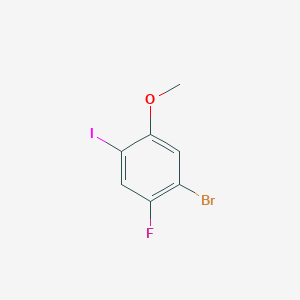
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)
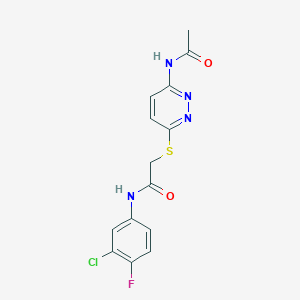
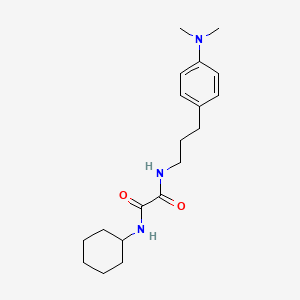
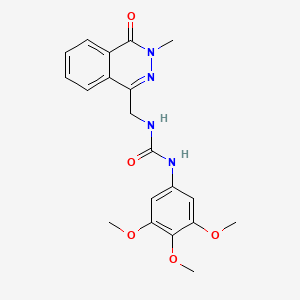
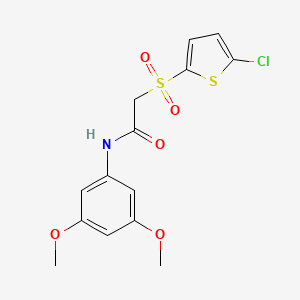
![N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide](/img/structure/B2780710.png)
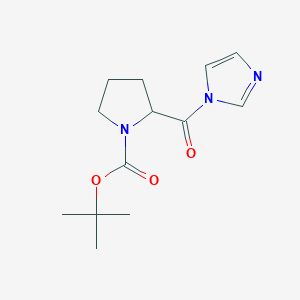
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2780712.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)